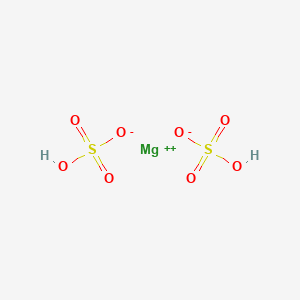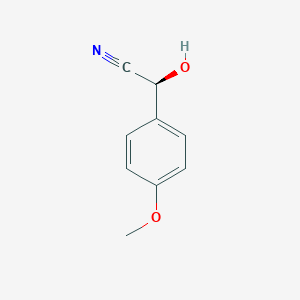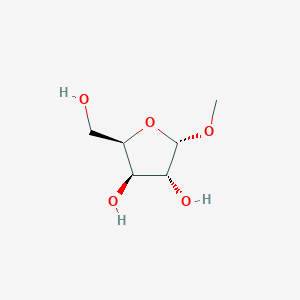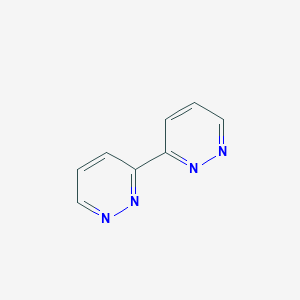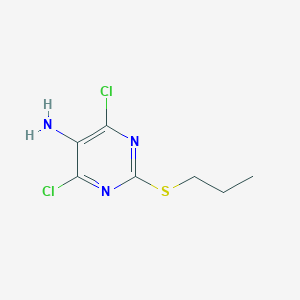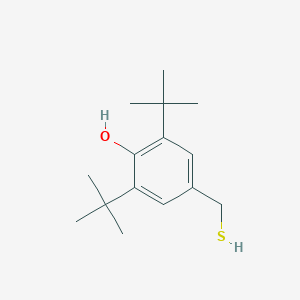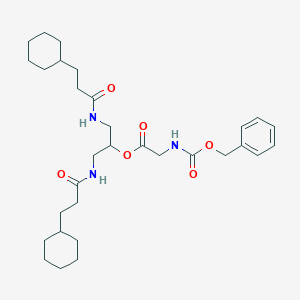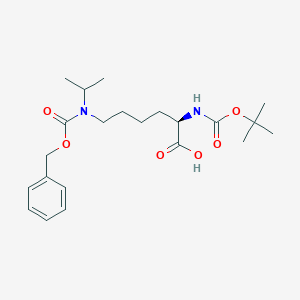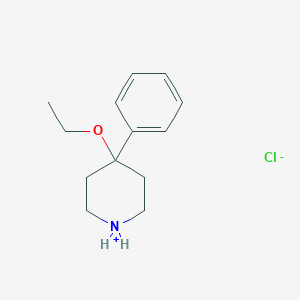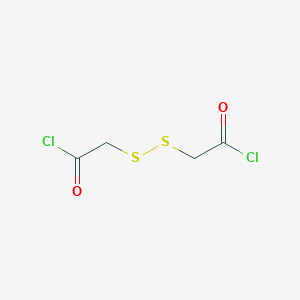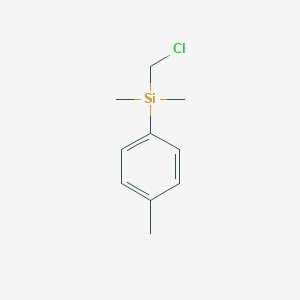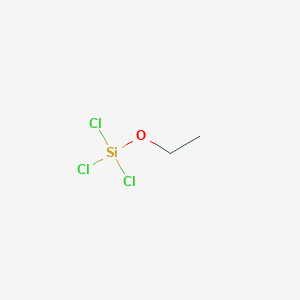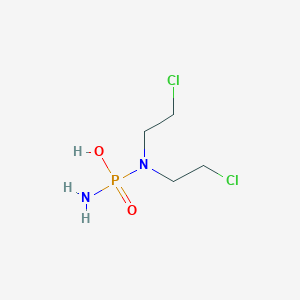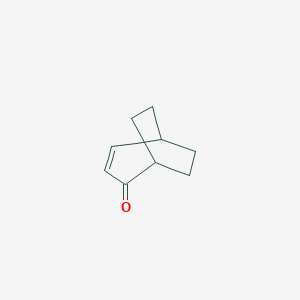
Bicyclo(3.3.1)non-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo(3.3.1)non-3-en-2-one is a bicyclic organic compound that has attracted significant attention in scientific research due to its unique chemical structure and potential applications in various fields. 3.1)non-3-en-2-one.
Mécanisme D'action
The mechanism of action of bicyclo(3.3.1)non-3-en-2-one depends on its application. In medicinal chemistry, bicyclo(3.3.1)non-3-en-2-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the replication of viruses and bacteria by interfering with their nucleic acid synthesis. In material science, bicyclo(3.3.1)non-3-en-2-one can undergo polymerization to form polymers with unique properties, such as thermal stability and mechanical strength.
Effets Biochimiques Et Physiologiques
Bicyclo(3.3.1)non-3-en-2-one has been shown to exhibit various biochemical and physiological effects. In medicinal chemistry, it has been shown to induce oxidative stress and DNA damage in cancer cells, leading to their death. It has also been shown to activate the immune system by increasing the production of cytokines and chemokines. In material science, polymers synthesized from bicyclo(3.3.1)non-3-en-2-one have been shown to exhibit thermal stability, mechanical strength, and biocompatibility.
Avantages Et Limitations Des Expériences En Laboratoire
Bicyclo(3.3.1)non-3-en-2-one has several advantages for lab experiments, including its ease of synthesis, high yield, and unique chemical structure. However, it also has some limitations, such as its potential toxicity and limited solubility in certain solvents. Therefore, careful consideration should be given to the choice of solvent and experimental conditions to ensure the safety and efficacy of the experiments.
Orientations Futures
There are several future directions for the study of bicyclo(3.3.1)non-3-en-2-one. In medicinal chemistry, further studies are needed to elucidate its mechanism of action and optimize its anticancer, antiviral, and antibacterial activities. In material science, research is needed to explore the potential applications of polymers synthesized from bicyclo(3.3.1)non-3-en-2-one in various fields, such as biomedicine and nanotechnology. Overall, the unique chemical structure and potential applications of bicyclo(3.3.1)non-3-en-2-one make it a promising compound for further scientific research.
Méthodes De Synthèse
Bicyclo(3.3.1)non-3-en-2-one can be synthesized through various methods, including the Diels-Alder reaction, the Robinson annulation reaction, and the ene reaction. The Diels-Alder reaction involves the reaction between cyclopentadiene and maleic anhydride, while the Robinson annulation reaction involves the reaction between cyclohexanone and an α,β-unsaturated ketone. The ene reaction involves the reaction between an alkene and an alkyl halide. The choice of synthesis method depends on the desired yield, purity, and application of the compound.
Applications De Recherche Scientifique
Bicyclo(3.3.1)non-3-en-2-one has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, bicyclo(3.3.1)non-3-en-2-one can be used as a building block for the synthesis of various compounds, such as natural products and pharmaceuticals. In medicinal chemistry, bicyclo(3.3.1)non-3-en-2-one has been shown to exhibit anticancer, antiviral, and antibacterial activities. In material science, bicyclo(3.3.1)non-3-en-2-one can be used as a monomer for the synthesis of polymers with unique properties.
Propriétés
Numéro CAS |
10036-12-1 |
|---|---|
Nom du produit |
Bicyclo(3.3.1)non-3-en-2-one |
Formule moléculaire |
C9H12O |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
bicyclo[3.2.2]non-3-en-2-one |
InChI |
InChI=1S/C9H12O/c10-9-6-3-7-1-4-8(9)5-2-7/h3,6-8H,1-2,4-5H2 |
Clé InChI |
OQUGOLXAPWQQJZ-UHFFFAOYSA-N |
SMILES |
C1CC2CCC1C=CC2=O |
SMILES canonique |
C1CC2CCC1C=CC2=O |
Autres numéros CAS |
10036-12-1 |
Synonymes |
bicyclo[3.2.2]non-3-en-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




